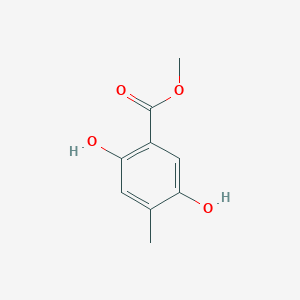![molecular formula C11H4Cl2F6N2O B13910621 3-[2,6-dichloro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)-1H-pyrazole](/img/structure/B13910621.png)
3-[2,6-dichloro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2,6-dichloro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)-1H-pyrazole is a chemical compound known for its significant applications in various fields, including pharmaceuticals and agrochemicals. The compound is characterized by the presence of trifluoromethyl groups and a pyrazole ring, which contribute to its unique chemical properties and biological activities .
Méthodes De Préparation
The synthesis of 3-[2,6-dichloro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)-1H-pyrazole typically involves multiple steps. One common method starts with the reaction of 2,6-dichloro-4-trifluoromethylphenol with a suitable pyrazole precursor under specific conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as sulfuric acid . Industrial production methods may involve continuous flow processes to ensure high yield and purity .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like methanol and chloroform, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-[2,6-dichloro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)-1H-pyrazole has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes and receptors.
Industry: The compound is utilized in the production of agrochemicals, such as insecticides and herbicides.
Mécanisme D'action
The mechanism of action of 3-[2,6-dichloro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. This compound is known to target enzymes involved in oxidative stress and inflammation, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 3-[2,6-dichloro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)-1H-pyrazole exhibits unique properties due to the presence of multiple trifluoromethyl groups. Similar compounds include:
Fipronil: An insecticide with a similar pyrazole structure but different substituents.
Celecoxib: A nonsteroidal anti-inflammatory drug with a pyrazole core but different functional groups.
These compounds share some structural similarities but differ in their specific applications and biological activities.
Propriétés
Formule moléculaire |
C11H4Cl2F6N2O |
|---|---|
Poids moléculaire |
365.06 g/mol |
Nom IUPAC |
3-[2,6-dichloro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)-1H-pyrazole |
InChI |
InChI=1S/C11H4Cl2F6N2O/c12-5-1-4(10(14,15)16)2-6(13)9(5)22-8-3-7(20-21-8)11(17,18)19/h1-3H,(H,20,21) |
Clé InChI |
RNYYDJXVPSGUPD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)OC2=NNC(=C2)C(F)(F)F)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


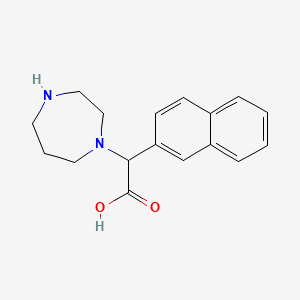


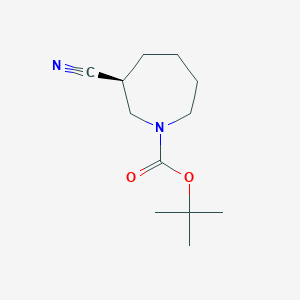
![[2-(4-Bromophenyl)-5-methyl-1,3-oxazol-4-yl]methanol](/img/structure/B13910586.png)
![6-Methylspiro[chromane-2,4'-piperidin]-4-one](/img/structure/B13910592.png)

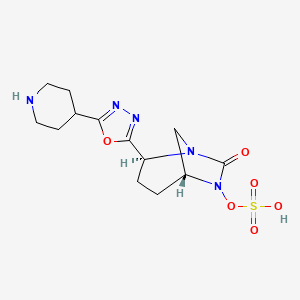
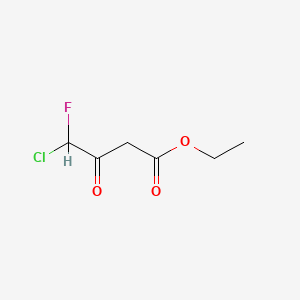
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[[[(2S)-2-[[(2R)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]propanoyl]amino]propanoyl]amino]propanoyl]amino]methylsulfanyl]hexanoyl-methylamino]propanoate](/img/structure/B13910615.png)
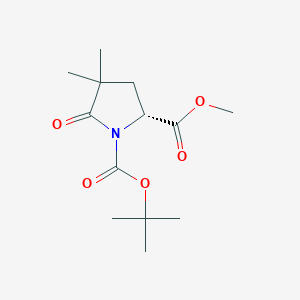
![(4-Methoxyphenyl)methyl N-[3-(aminomethyl)oxetan-3-YL]carbamate](/img/structure/B13910625.png)
![(1R,3Z,5S,6S,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-methyl-1,5-bis(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B13910629.png)
